molecular formula C19H12N4O5S B3542357 1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFONYL]PHENYL}METHANONE

1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFONYL]PHENYL}METHANONE

Cat. No.: B3542357
M. Wt: 408.4 g/mol
InChI Key: XNQUMIMZCGVBDW-UHFFFAOYSA-N
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Description

1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFONYL]PHENYL}METHANONE is a complex organic compound that features a benzotriazole moiety linked to a phenylmethanone structure, which is further substituted with a nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFONYL]PHENYL}METHANONE typically involves the reaction of benzotriazole derivatives with appropriate sulfonyl and phenylmethanone precursors. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product. For instance, the use of chlorotriphenylphosphonium benzotriazolate in the presence of a primary or secondary amine can yield carbamoylbenzotriazoles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFONYL]PHENYL}METHANONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of nitroso or nitro derivatives.

Scientific Research Applications

1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFONYL]PHENYL}METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFONYL]PHENYL}METHANONE involves its interaction with molecular targets through various pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can also stabilize negative charges and radicals, making it a versatile intermediate in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFONYL]PHENYL}METHANONE is unique due to the presence of the nitrophenylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

benzotriazol-1-yl-[2-(4-nitrophenyl)sulfonylphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O5S/c24-19(22-17-7-3-2-6-16(17)20-21-22)15-5-1-4-8-18(15)29(27,28)14-11-9-13(10-12-14)23(25)26/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQUMIMZCGVBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFONYL]PHENYL}METHANONE
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1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFONYL]PHENYL}METHANONE
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1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFONYL]PHENYL}METHANONE
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1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFONYL]PHENYL}METHANONE
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1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFONYL]PHENYL}METHANONE
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1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFONYL]PHENYL}METHANONE

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